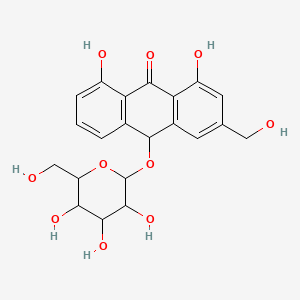

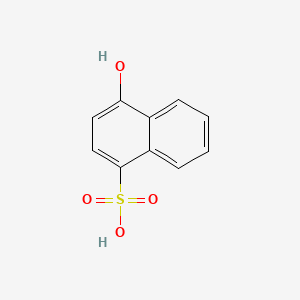

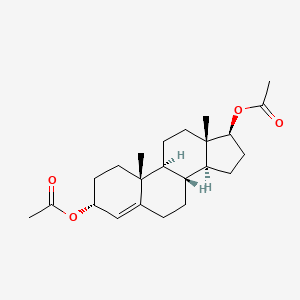

![molecular formula C46H74O16 B1217496 (4aS、6aR、6aS、6bR、8aR、9R、10S、12aR、14bS)-10-[(2S、3R、4S、5S)-3-[(2S、3R、4R、5S、6S)-3、5-二羟基-6-甲基-4-[(2S、3R、4R、5R)-3、4、5-三羟基氧杂环-2-基]氧氧杂环-2-基]氧-4、5-二羟基氧杂环-2-基]氧-9-(羟甲基)-2、2、6a、6b、9、12a-六甲基-1、3、4、5、6、6a、7、8、8a、10、11、12、13、14b-十四氢荁-4a-羧酸 CAS No. 72629-76-6](/img/structure/B1217496.png)

(4aS、6aR、6aS、6bR、8aR、9R、10S、12aR、14bS)-10-[(2S、3R、4S、5S)-3-[(2S、3R、4R、5S、6S)-3、5-二羟基-6-甲基-4-[(2S、3R、4R、5R)-3、4、5-三羟基氧杂环-2-基]氧氧杂环-2-基]氧-4、5-二羟基氧杂环-2-基]氧-9-(羟甲基)-2、2、6a、6b、9、12a-六甲基-1、3、4、5、6、6a、7、8、8a、10、11、12、13、14b-十四氢荁-4a-羧酸

描述

Complex organic compounds, including those with intricate structures similar to the one you described, are of significant interest in the field of organic chemistry. They often serve as key intermediates in the synthesis of pharmaceuticals, natural products, and novel materials.

Synthesis Analysis

The synthesis of complex organic molecules often involves multi-step reactions, stereoselective annulations, and the use of protective groups. For instance, Morishita et al. (1992) described the stereoselective annulation of glycosides to produce bicyclic compounds with specific stereochemistry, which might be analogous to the synthesis strategies required for your compound (Morishita, Honmi, Ito, & Maeba, 1992).

Molecular Structure Analysis

The molecular structure of complex organic compounds is often elucidated using nuclear magnetic resonance (NMR) and X-ray crystallography. Gössnitzer and Wendelin (2001) utilized one- and two-dimensional NMR experiments to deduce the structure of a complex organic molecule, showcasing the importance of these techniques in understanding the detailed structure of complex molecules (Gössnitzer & Wendelin, 2001).

Chemical Reactions and Properties

The reactivity of complex organic molecules can be influenced by their structure, functional groups, and stereochemistry. Napolitano et al. (2002) investigated the reactions of hydroperoxy derivatives of polyunsaturated fatty acids with nitrite ions, leading to novel compounds through nitrosative breakdown, highlighting the diverse reactivity of complex molecules (Napolitano, Camera, Picardo, & d'Ishida, 2002).

科学研究应用

抗炎潜力

具有类似复杂结构的天然化合物刺果甘 B 已被证明具有显着的抗炎特性。这种物质是从商陆的根中提取的,在传统中药中使用,它抑制 LPS 处理的巨噬细胞 RAW 264.7 细胞中的炎症反应。它通过抑制一氧化氮的产生,降低促炎细胞因子的基因表达和蛋白质分泌水平,并使 NF-κB 和 p-JNK 等关键信号通路失活来实现 (Abekura 等人,2019 年)。

复杂分子的合成

该化合物的复杂结构与各种双环和三环分子的立体选择性合成有关。例如,关于 8-氧杂双环[3.2.1]辛烷衍生物的合成和复杂多丙酸酯的不对称合成的研究揭示了涉及操纵此类复杂结构以用于各种化学应用的复杂方法 (Gerber 和 Vogel,2001 年),(Marchionni 和 Vogel,2001 年)。

溶解度研究

复杂糖在乙醇-水溶液中的溶解度研究提供了对与所讨论化合物类似的复杂分子的溶解度特性的见解。这项研究对于了解此类化合物各种溶剂中的物理性质和潜在应用至关重要 (Gong 等人,2012 年)。

属性

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H74O16/c1-22-30(50)35(61-37-33(53)31(51)25(48)19-57-37)34(54)38(59-22)62-36-32(52)26(49)20-58-39(36)60-29-11-12-42(4)27(43(29,5)21-47)10-13-45(7)28(42)9-8-23-24-18-41(2,3)14-16-46(24,40(55)56)17-15-44(23,45)6/h8,22,24-39,47-54H,9-21H2,1-7H3,(H,55,56)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34+,35+,36+,37-,38-,39-,42-,43-,44+,45+,46-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAGSHEHQJJTLLR-YJDNEIJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)OC8C(C(C(CO8)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O)O)O)O[C@H]8[C@@H]([C@@H]([C@@H](CO8)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H74O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

883.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Prosapogenin CP6 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。